Superior Potency for CYP2A13 Inhibition Compared to Menthol
β-Nicotyrine demonstrates exceptionally high inhibitory potency for CYP2A13 (KI = 0.17 µM), which is 48-fold more potent than the inhibition exhibited by menthol (KI = 8.2 µM) against the same isoform [1]. This establishes β-nicotyrine as a more effective tool for modulating CYP2A13, a lung-specific enzyme critical for nicotine metabolism and the bioactivation of the tobacco-specific carcinogen NNK.
| Evidence Dimension | Inhibitory Potency (KI) for CYP2A13 |
|---|---|
| Target Compound Data | KI = 0.17 µM |
| Comparator Or Baseline | (-)-Menthol: KI = 8.2 µM |
| Quantified Difference | β-Nicotyrine is approximately 48-fold more potent than menthol. |
| Conditions | In vitro enzyme assay with recombinant human CYP2A13. |
Why This Matters
This high potency is critical for studies requiring selective, strong inhibition of pulmonary CYP2A13 without the confounding effects of weaker inhibitors.
- [1] Kramlinger, V. M., von Weymarn, L. B., & Murphy, S. E. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemico-Biological Interactions, 197(2-3), 87-92. View Source
